molecular formula C8H2F12O2 B1457608 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid CAS No. 70887-88-6

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid

Cat. No. B1457608
CAS RN: 70887-88-6
M. Wt: 358.08 g/mol
InChI Key: BKOBFLVYTXYFQZ-UHFFFAOYSA-N
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Description

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid, also known as perfluorooct-2-enoic acid or PFOA, is a synthetic fluorinated organic acid. It is a member of the perfluorinated carboxylic acid family and is primarily used as a surfactant in a variety of industrial products. PFOA is a persistent organic pollutant that has been detected in the environment and has been linked to a variety of adverse health effects.

Scientific Research Applications

Fluorescence Probes Development

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid has been utilized in the synthesis of novel fluorescence probes, specifically for detecting highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. These probes, such as HPF and APF, have shown significant potential in differentiating various ROS and in visualizing reactive species in stimulated neutrophils, indicating their utility in biological and chemical research (Setsukinai et al., 2003).

Crystal Structure Analysis

Research has also delved into understanding the crystal structure of similar α,β-unsaturated carboxylic acids, which exhibit unique characteristics like carboxylic acid inversion dimers and specific conformations of carbon chains. Such studies are fundamental for comprehending the physicochemical properties and potential applications of these compounds in various scientific fields (Sonneck et al., 2015).

Biotransformation in Environmental Systems

The compound and its structurally related counterparts have been studied for their biotransformation in ecological systems, like river sediments. Understanding the degradation products and their proportions is crucial for assessing the environmental impact and behavior of these substances (Zhao et al., 2013).

Synthesis of Biologically Active Compounds

Efforts have been made to synthesize enantiomerically pure derivatives of similar carboxylic acids. These synthesized products are important for determining the natural product configuration and for applications in creating compounds of biological significance (Srinivas et al., 2017).

Development of Fluorocarbon Surfactants

The compound and related fluorinated acids have been used in the synthesis of fluorocarbon surfactants. These surfactants exhibit low surface tension and significantly reduce the surface tension of organic solvents, highlighting their potential in industrial and manufacturing processes (Han et al., 2009).

properties

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOBFLVYTXYFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CF=CHCOOH, C8H2F12O2
Record name 6:2 FTUCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892326
Record name 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid

CAS RN

70887-88-6
Record name 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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